molecular formula C11H13ClN2O4 B1293439 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid CAS No. 1021339-32-1

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid

Cat. No. B1293439
M. Wt: 272.68 g/mol
InChI Key: PMEJHBACZUJEML-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a chemical compound that is part of a family of tert-butoxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect the amino functionality during reactions that might otherwise affect it. This specific compound also contains a chloronicotinic acid moiety, which suggests it could be an intermediate in the synthesis of more complex molecules, possibly including pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related tert-butoxycarbonylamino compounds has been reported in the literature. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in accommodating various functional groups . Additionally, the preparation of tert-butyl esters of aminonicotinic acids from chloronicotinic acids has been described, which is relevant to the synthesis of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid . These methods provide a foundation for the synthesis of similar compounds without the need for intermediate purification.

Molecular Structure Analysis

The molecular structure of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid would include a tert-butoxycarbonyl group attached to an amino group, which is further connected to a chloronicotinic acid core. The presence of the chloro substituent on the nicotinic acid ring could influence the electronic properties of the molecule and potentially affect its reactivity in subsequent chemical reactions.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonylamino groups are typically involved in reactions where the amino group needs to be protected. The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group . The chloro group on the nicotinic acid ring could undergo nucleophilic substitution reactions, providing a pathway to modify the compound further.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structure of similar compounds. The Boc group is known to increase the steric bulk and can affect the solubility of the compound in various solvents. The chloronicotinic acid moiety could contribute to the compound's acidity and its ability to participate in hydrogen bonding, which might influence its solubility and melting point.

Scientific Research Applications

Synthesis of New Derivatives

  • Field : Organic Chemistry
  • Application : The compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .
  • Method : This involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Results : The synthesis was achieved in four steps with a 68% overall yield .

Synthesis of Erythro and Threo Isomers

  • Field : General Chemistry
  • Application : The compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate Erythro and Threo isomers .
  • Method : The Erythro isomer is obtained using sodium borohydride in methanol at -40°C. The Erythro isomer is then converted into its Threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
  • Results : The Erythro isomer was obtained in excellent yield (93%), and the Threo isomer was obtained with 100% efficiency .

Dipeptide Synthesis

  • Field : Biochemistry
  • Application : tert-Butoxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .
  • Method : The protected amino acids are used with commonly used coupling reagents .
  • Results : The results of this application were not specified in the source .

Synthesis of Various Peptides

  • Field : Biochemistry
  • Application : The compound is used in the synthesis of various peptides, including ion channel blockers, antimicrobial peptides, and enzyme inhibitors.
  • Method : The specific methods of application or experimental procedures were not specified in the source.
  • Results : The results of this application were not specified in the source.

Dipeptide Synthesis Using Amino Acid Ionic Liquids

  • Field : Biochemistry
  • Application : The compound is used in the synthesis of dipeptides using amino acid ionic liquids (AAILs) .
  • Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Deprotection of Boc Amino Acids and Peptides

  • Field : Organic Chemistry
  • Application : The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
  • Method : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
  • Results : The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)6(12)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEJHBACZUJEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649798
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid

CAS RN

1021339-32-1
Record name 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021339-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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